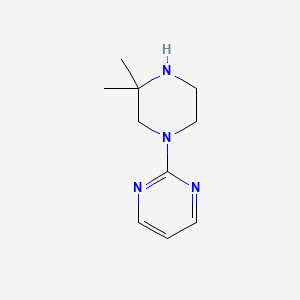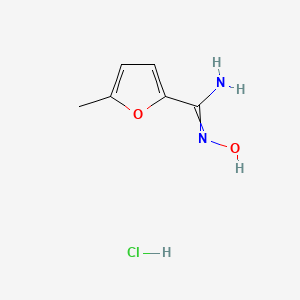![molecular formula C17H13ClN2 B11719768 (2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B11719768.png)
(2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzophenone with chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, followed by cyclization to form the desired quinoline derivative .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity. These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste .
Chemical Reactions Analysis
Types of Reactions
(2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its dihydroquinoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
(2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating diseases such as malaria, cancer, and bacterial infections.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of (2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. By binding to these enzymes, the compound disrupts their function, leading to cell death in pathogenic organisms .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinolone: Known for its antibacterial properties.
Isoquinoline: Another heterocyclic compound with diverse applications.
Cinnoline: Shares structural similarities and has potential therapeutic uses.
Uniqueness
(2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline stands out due to its specific substitution pattern and the presence of the imidazo ring fused to the quinoline core. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H13ClN2 |
|---|---|
Molecular Weight |
280.7 g/mol |
IUPAC Name |
(2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline |
InChI |
InChI=1S/C17H13ClN2/c18-14-7-8-16-13(10-14)6-9-17-19-15(11-20(16)17)12-4-2-1-3-5-12/h1-10,15H,11H2/t15-/m1/s1 |
InChI Key |
NSDHWNIPOSKHPE-OAHLLOKOSA-N |
Isomeric SMILES |
C1[C@@H](N=C2N1C3=C(C=C2)C=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
C1C(N=C2N1C3=C(C=C2)C=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












carbohydrazide](/img/structure/B11719748.png)

![6-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11719761.png)
![O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B11719773.png)
